
5-Nitro-2-(phenylthio)benzoic acid
Vue d'ensemble
Description
5-Nitro-2-(phenylthio)benzoic acid (5-NTPB) is an organic compound belonging to the class of benzoic acids. It is an important intermediate in organic synthesis and has numerous applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is a white crystalline solid with a melting point of 162-163 °C and a boiling point of 276-277 °C. 5-NTPB is soluble in water and organic solvents, such as acetone, ethanol, and methanol.
Applications De Recherche Scientifique
1. Inflammation Activation in Macrophages
- Summary of Application : 5-Nitro-2-(3-phenylpropylamino) benzoic acid is used to study its role in macrophage inflammation activation .
- Methods of Application : Cells were pre-treated with different drugs and then treated with Lipopolysaccharide for 4 hours. Proteins were resolved by the SDS page and analyzed by immunoblotting using antibodies .
- Results : The study found that 5-Nitro-2-(3-phenylpropylamino) benzoic acid enhances LPS-induced macrophages inflammation by promoting the associated p38 mitogen-activated protein kinase after activating G protein-coupled receptor 35 .
2. Apoptosis of Human Lens Epithelial Cells
- Summary of Application : 5-Nitro-2-(3-phenylpropylamino) benzoic acid is used to induce apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway .
- Methods of Application : Human lens epithelial cells were exposed to 5-Nitro-2-(3-phenylpropylamino) benzoic acid. Cell survival rate was evaluated using cell counting Kit-8 assays. Oxidative stress was detected as reactive oxygen species (ROS) in cells by using a ROS assay kit .
- Results : The study found that 5-Nitro-2-(3-phenylpropylamino) benzoic acid treatment decreased cell viability and promoted apoptosis of human lens epithelial cells via the promotion of oxidative and ER stress .
3. Antidiabetic, Antioxidant, and Anti-obesity Effects
- Summary of Application : 2-(Phenylthio)-ethyl benzoate derivatives, which include 5-Nitro-2-(phenylthio)benzoic acid, are used to estimate the antioxidant, anti-diabetic, and anti-obesity activities .
- Methods of Application : The study utilized standard biomedical assays to estimate the antioxidant, anti-diabetic, and anti-obesity activities of four 2-(phenylthio)-ethyl benzoate derivatives .
- Results : The study found that 2-(Phenylthio)-ethyl benzoate derivatives have wide therapeutic application and are the most commonly utilized food preservatives .
Propriétés
IUPAC Name |
5-nitro-2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUREXFPRWNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286049 | |
| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(phenylthio)benzoic acid | |
CAS RN |
6345-67-1 | |
| Record name | 6345-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



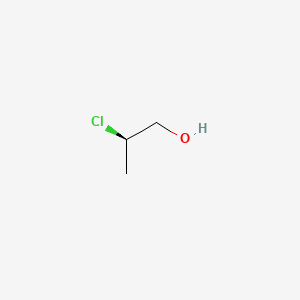

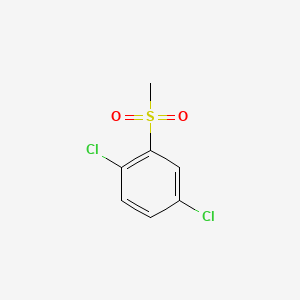
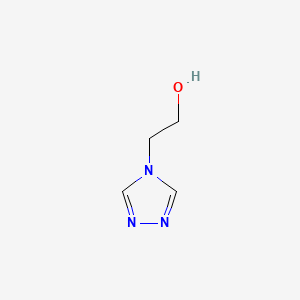

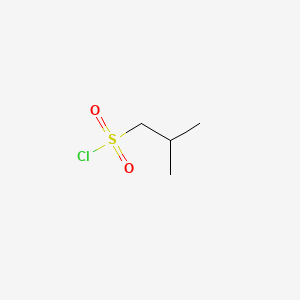



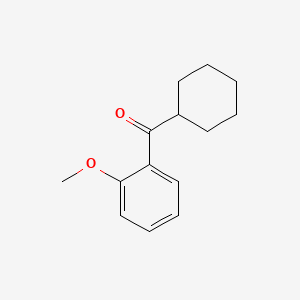

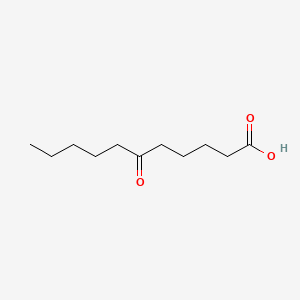

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)